molecular formula C11H6F2N2O B11881858 2-(Difluoromethyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile

2-(Difluoromethyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile

Cat. No.: B11881858
M. Wt: 220.17 g/mol
InChI Key: XXNPJUGJNPQTCB-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile is a compound of significant interest in the field of organic chemistry This compound features a quinoline core, which is a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of heterocycles via a radical process . This process often employs difluoromethylation reagents and catalysts to achieve the desired substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using commercially available reagents such as TMS-CF2H . The process is optimized for high yield and purity, ensuring the compound’s suitability for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different quinoline analogs.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions are typically quinoline derivatives with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

2-(Difluoromethyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile involves its interaction with specific molecular targets. The difluoromethyl group is known to enhance the compound’s stability and reactivity, making it a valuable moiety in drug design and other applications . The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile
  • 2-(Monofluoromethyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile
  • 2-(Chloromethyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile

Uniqueness

2-(Difluoromethyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C11H6F2N2O

Molecular Weight

220.17 g/mol

IUPAC Name

2-(difluoromethyl)-4-oxo-1H-quinoline-6-carbonitrile

InChI

InChI=1S/C11H6F2N2O/c12-11(13)9-4-10(16)7-3-6(5-14)1-2-8(7)15-9/h1-4,11H,(H,15,16)

InChI Key

XXNPJUGJNPQTCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=O)C=C(N2)C(F)F

Origin of Product

United States

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